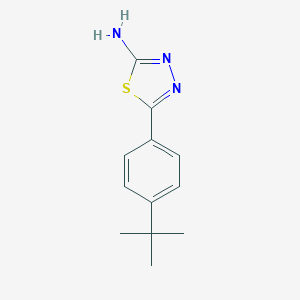![molecular formula C25H28N2O5 B183952 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate CAS No. 5963-98-4](/img/structure/B183952.png)
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzodiazepines.
Mechanism Of Action
The exact mechanism of action of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of the GABA receptor, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate can produce its pharmacological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate are primarily related to its interaction with the GABA receptor. It has been shown to increase the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic, sedative, hypnotic, and anticonvulsant properties of the compound.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate in lab experiments include its well-established pharmacological properties and its ability to modulate the GABA receptor. However, the limitations include the potential for side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for the study of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a synthetic compound that has gained significant attention in scientific research. Its pharmacological properties and potential use in the treatment of neurological disorders make it an important area of study. Further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Synthesis Methods
The synthesis method of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate involves the reaction of 2,6-dimethoxyphenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite. The resulting product is then reacted with 11-bromo-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine and acetic anhydride to obtain the final product.
Scientific Research Applications
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate has been widely studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy.
properties
CAS RN |
5963-98-4 |
|---|---|
Product Name |
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate |
Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C25H28N2O5/c1-14(28)32-24-20(30-4)10-15(11-21(24)31-5)23-22-18(12-25(2,3)13-19(22)29)26-16-8-6-7-9-17(16)27-23/h6-11,23,26-27H,12-13H2,1-5H3 |
InChI Key |
LRVIYELOAFODKY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



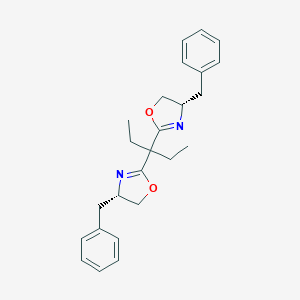
![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)
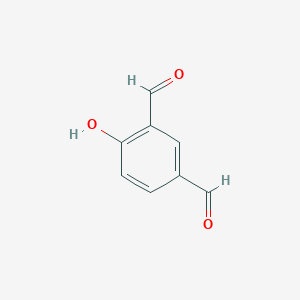
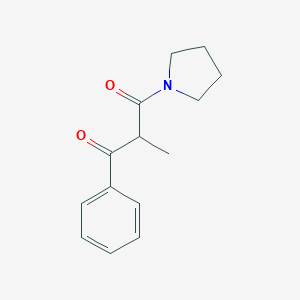
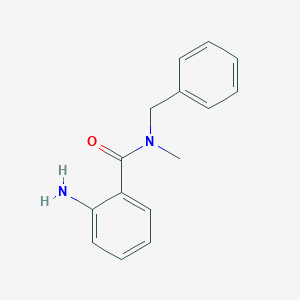
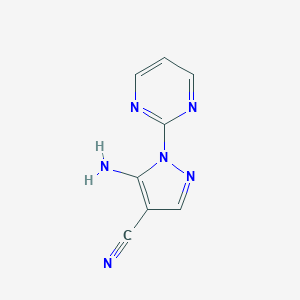
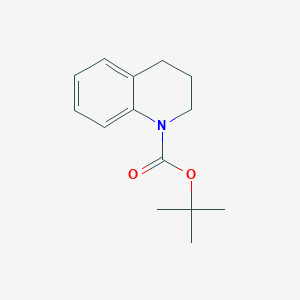
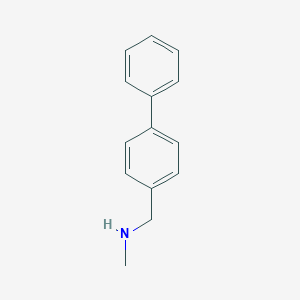

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
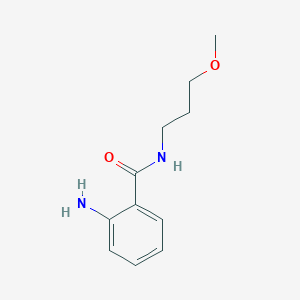
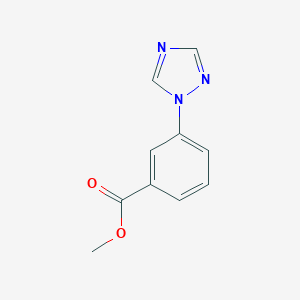
![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)
